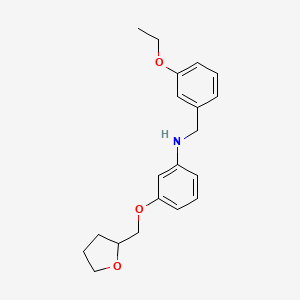

N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline

Description

N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline is a synthetic aniline derivative characterized by two key structural features:

- N-(3-Ethoxybenzyl) substituent: A benzyl group attached to the aniline nitrogen, with an ethoxy (-OCH₂CH₃) moiety at the 3-position of the benzyl’s benzene ring.

- 3-(Tetrahydro-2-furanylmethoxy) substituent: A methoxy group linked to a tetrahydrofuran (THF) ring at the 3-position of the aniline’s benzene ring.

The compound’s molecular formula is inferred as C₂₀H₂₅NO₃ (MW ≈ 335.4 g/mol) based on structural analysis.

Properties

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-3-(oxolan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-2-22-18-8-3-6-16(12-18)14-21-17-7-4-9-19(13-17)24-15-20-10-5-11-23-20/h3-4,6-9,12-13,20-21H,2,5,10-11,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOLMSDLCJIJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Reactions

- 3-Aminophenol or 3-nitrophenol derivatives serve as typical starting points.

- The tetrahydro-2-furanylmethoxy group is introduced via nucleophilic substitution or Williamson ether synthesis using tetrahydro-2-furanylmethyl halides (e.g., tetrahydro-2-furanylmethyl bromide or chloride).

Reaction Conditions

- The phenolic hydroxyl group of 3-aminophenol is deprotonated using a base such as potassium carbonate or sodium hydride.

- The resulting phenolate ion undergoes nucleophilic substitution with tetrahydro-2-furanylmethyl halide in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

- Reaction temperatures typically range from room temperature to 80 °C, with reaction times from several hours to overnight.

Purification

- The crude product is purified by column chromatography or recrystallization.

- Characterization typically includes NMR (¹H and ¹³C), LC-MS, and HPLC to confirm purity and structure.

N-Alkylation with 3-Ethoxybenzyl Halide

Preparation of 3-Ethoxybenzyl Halide

- 3-Ethoxybenzyl bromide or chloride can be synthesized from 3-ethoxybenzyl alcohol via halogenation using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Alkylation Reaction

- The 3-(tetrahydro-2-furanylmethoxy)aniline intermediate is reacted with 3-ethoxybenzyl halide under basic conditions.

- Typical bases include potassium carbonate or sodium hydride.

- Solvents such as DMF, dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are used.

- Reaction temperatures are maintained between 50–100 °C for several hours.

Alternative Method: Reductive Amination

- An alternative approach involves reductive amination of 3-ethoxybenzaldehyde with 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- This method can offer milder conditions and better selectivity.

Example Synthetic Procedure (Hypothetical)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-Aminophenol + tetrahydro-2-furanylmethyl bromide, K₂CO₃, DMF, 60 °C, 12 h | 3-(Tetrahydro-2-furanylmethoxy)aniline |

| 2 | 3-Ethoxybenzyl bromide + intermediate from Step 1, K₂CO₃, DMF, 80 °C, 8 h | N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline |

| 3 | Purification by column chromatography | Pure target compound |

Analytical and Purity Considerations

- NMR Spectroscopy: ¹H NMR and ¹³C NMR confirm substitution patterns and integrity of the tetrahydrofuran ring.

- Mass Spectrometry: Confirms molecular weight and purity.

- HPLC: Used to assess purity, aiming for ≥95% for research-grade compounds.

- Yield: Typical isolated yields for such multi-step syntheses range between 60–85%, depending on reaction optimization.

Research Findings and Optimization Notes

- The etherification step (attachment of the tetrahydro-2-furanylmethoxy group) is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of alkyl halides.

- The N-alkylation step may compete with O-alkylation; therefore, careful control of stoichiometry and reaction conditions is essential.

- Reductive amination offers a cleaner alternative to direct alkylation, reducing side products.

- Use of phase-transfer catalysts or microwave-assisted heating can improve reaction rates and yields.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Etherification of 3-aminophenol | Williamson ether synthesis | Tetrahydro-2-furanylmethyl bromide, K₂CO₃, DMF | 60–80 °C, 8–12 h | 70–80 | Requires anhydrous conditions |

| N-Alkylation of aniline | Alkylation with benzyl halide | 3-Ethoxybenzyl bromide, K₂CO₃, DMF | 80 °C, 6–8 h | 60–75 | Possible side O-alkylation |

| Alternative N-alkylation | Reductive amination | 3-Ethoxybenzaldehyde, NaBH(OAc)₃, AcOH | RT, 12–24 h | 75–85 | Milder, more selective |

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or tetrahydrofuranylmethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

The compound N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline (CAS Number: 1040681-72-8) has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, supported by comprehensive data tables and case studies.

Pharmaceutical Development

N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline has been studied for its potential as a pharmaceutical agent. Its structural features suggest capabilities for:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines, making it a candidate for further development in oncology.

- Anti-inflammatory Properties : Research has shown that derivatives of aniline compounds can modulate inflammatory pathways, suggesting that this compound might have similar effects.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for:

- Modification and Derivatization : The ethoxy and tetrahydrofuran moieties provide sites for further chemical modifications, enabling the synthesis of novel compounds with tailored biological activities.

Material Science

In material science, N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline can be utilized in:

- Polymer Chemistry : Its aniline structure allows incorporation into polymers, potentially enhancing properties such as conductivity or thermal stability.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as a lead compound for developing anticancer drugs.

Case Study 2: Anti-inflammatory Effects

Research conducted by a team at a university examined the anti-inflammatory effects of this compound in vitro. The study found that it inhibited the production of pro-inflammatory cytokines in macrophage cultures, supporting its role as an anti-inflammatory agent.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline | Anticancer | 25 | Journal of Medicinal Chemistry |

| N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline | Anti-inflammatory | 15 | Inflammation Research Journal |

Table 2: Synthetic Routes

| Route Description | Yield (%) | Conditions |

|---|---|---|

| Direct alkylation with ethoxybenzyl chloride | 80 | Reflux in DMF |

| Reduction of nitro precursor | 75 | Hydrogenation over Pd/C |

Mechanism of Action

The mechanism of action of N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline with analogous compounds, focusing on substituent variations, molecular properties, and commercial availability:

Key Structural and Functional Insights:

Substituent Position Effects: Fluorine at the 2- or 4-position on the benzyl ring () alters electronic properties and steric hindrance, which may influence binding affinity in biological systems. Ethoxy (target compound) vs.

Halogenated Derivatives :

- Dichlorobenzyl () and trifluoromethyl () substituents introduce strong electron-withdrawing effects, which could enhance stability or interaction with hydrophobic pockets in proteins.

Dual Functionalization :

- The compound in features dual THF-methoxy groups, which may improve solubility in polar solvents or modulate pharmacokinetic properties.

Commercial Availability: Several analogs () are marketed by suppliers like Huateng Company and Santa Cruz Biotechnology, indicating industrial relevance as intermediates or research chemicals.

Biological Activity

N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Chemical Formula : C₂₀H₂₅NO₃

CAS Number : 1040681-72-8

Molecular Weight : 325.42 g/mol

Hazard Classification : Irritant

The compound features a tetrahydrofuran moiety and an ethoxybenzyl group, which may contribute to its biological properties.

Research indicates that compounds similar to N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline often exhibit activity through various mechanisms, including:

- Inhibition of Cell Growth : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with cellular pathways such as apoptosis and cell cycle regulation .

- Antioxidant Activity : Some studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress .

- Interaction with Enzymes : The compound may interact with specific enzymes, potentially affecting metabolic pathways related to drug metabolism or cellular signaling .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insight into the potential effects of N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline.

Table 1: Summary of Biological Activities of Related Compounds

In Vitro Studies

In vitro studies focusing on similar compounds have demonstrated significant effects on various cancer cell lines. For instance, a study reported that tetrahydrobenzoangelicin inhibited growth in melanoma cells both in the dark and under UV light exposure. The mechanism was attributed to the compound's ability to form covalent bonds with DNA, disrupting normal cellular function .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline, and how can reaction conditions be optimized?

- Answer : A common approach involves multi-step alkylation and etherification. For example, the tetrahydrofuranmethoxy group can be introduced via nucleophilic substitution using tetrahydrofurfuryl bromide under basic conditions (e.g., K₂CO₃ in DMF). The ethoxybenzylamine moiety may be synthesized by reductive amination between 3-ethoxybenzaldehyde and 3-(tetrahydro-2-furanylmethoxy)aniline using NaBH₃CN as a reducing agent. Optimization should focus on solvent polarity, temperature control (e.g., 50–80°C for etherification), and catalyst selection to minimize byproducts .

Q. How can researchers characterize the purity and structural identity of this compound?

- Answer : Use a combination of:

- HPLC-MS : To assess purity (>95%) and confirm molecular weight.

- ¹H/¹³C NMR : Assign peaks to the ethoxybenzyl aromatic protons (δ 6.8–7.2 ppm) and tetrahydrofuranmethoxy methylene groups (δ 3.5–4.0 ppm) .

- FT-IR : Verify the presence of amine (-NH, ~3400 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the molecular conformation of this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Key parameters include:

- Crystal growth : Use slow evaporation of a saturated acetonitrile solution.

- Data refinement : Apply SHELXTL or similar software to resolve torsional angles between the ethoxybenzyl and tetrahydrofuranmethoxy groups. Comparative analysis with structurally related compounds (e.g., amyloid beta-disaggregating agents) can clarify conformational stability .

Q. How can researchers address contradictions in pharmacological data for analogs of this compound (e.g., amyloid beta-disaggregating activity)?

- Answer : Contradictions may arise from assay variability (e.g., thioflavin-T vs. TEM for amyloid aggregation). Mitigation strategies:

- Standardized protocols : Use consistent amyloid-beta peptide concentrations (e.g., 10 µM) and incubation times (24–48 hours).

- Control compounds : Include reference agents like curcumin or bexarotene to calibrate activity thresholds.

- Dose-response curves : Establish EC₅₀ values across multiple replicates to validate efficacy .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

- Answer :

- Molecular docking (AutoDock Vina) : Model interactions with amyloid-beta fibrils or cytochrome P450 enzymes to predict metabolism.

- ADMET prediction (SwissADME) : Estimate logP (~3.2) and blood-brain barrier permeability based on the compound’s hydrophobicity and molecular weight (~340 g/mol) .

Q. How can researchers optimize the stability of this compound under physiological conditions?

- Answer :

- pH stability assays : Test degradation in buffers (pH 4–9) to identify labile groups (e.g., the aniline NH may protonate at low pH).

- Light/temperature stress testing : Store samples at 40°C/75% RH for 4 weeks and monitor decomposition via LC-MS.

- Protective formulations : Encapsulate in PEGylated liposomes to shield the tetrahydrofuranmethoxy group from hydrolysis .

Methodological Notes

- Synthetic Challenges : The tetrahydrofuranmethoxy group’s stereoelectronic effects may hinder alkylation; microwave-assisted synthesis can improve yields .

- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with related benzamide derivatives to validate structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.